molecular formula C20H20N2O4S B2777701 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923395-68-0

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2777701
CAS No.: 923395-68-0
M. Wt: 384.45
InChI Key: MWFKKYAJABVOHD-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with nucleophiles.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine derivatives or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Thiazolidine derivatives, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-9-8-15(25-2)11-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKKYAJABVOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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